tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a pyrrole moiety
Preparation Methods
The synthesis of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The tert-butyl group is then introduced via tert-butylation reactions. The final step involves the attachment of the pyrrole moiety through etherification reactions, using reagents such as alkyl halides and bases under controlled conditions .
Chemical Reactions Analysis
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. .
Scientific Research Applications
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical libraries for screening purposes.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits
Mechanism of Action
The mechanism of action of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: This compound shares the tert-butyl and pyrrole moieties but lacks the pyrrolidine ring, making it structurally simpler.
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: This compound features a cyano group and an oxopyrrolidine ring, differing in functional groups and overall structure
Properties
IUPAC Name |
tert-butyl 2-[1-(1H-pyrrol-2-yl)ethoxymethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-12(14-8-5-9-17-14)20-11-13-7-6-10-18(13)15(19)21-16(2,3)4/h5,8-9,12-13,17H,6-7,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHBMQHICXCJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)OCC2CCCN2C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120044 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420889-52-6 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420889-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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